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Compound of Interest

Compound Name: MYCi361

Cat. No.: B609373 Get Quote

The MYC family of proto-oncogenes, particularly c-MYC, are implicated in a majority of human

cancers, making them a prime target for therapeutic development.[1] However, the intrinsically

disordered nature of the MYC protein has historically rendered it "undruggable."[1] The

development of small molecules capable of directly targeting MYC has been a significant

challenge. This guide provides an objective comparison of the MYC inhibitor MYCi361 with

other alternatives, supported by available experimental data, to evaluate its specificity and

performance.

MYCi361: Mechanism of Action
MYCi361 is a small molecule inhibitor designed to directly target the MYC protein. Its primary

mechanism involves engaging MYC within the cell, leading to the disruption of the critical

MYC/MAX heterodimer.[2][3] This disruption impairs the ability of MYC to bind to E-box DNA

sequences and drive the expression of its target genes.[2][3] Furthermore, MYCi361 has been

shown to enhance the phosphorylation of MYC on threonine-58 (T58), which flags the protein

for proteasome-mediated degradation.[3][4] This dual action of disrupting dimerization and

promoting degradation makes MYCi361 a potent inhibitor of MYC function.

Comparative Analysis of MYC Inhibitors
The specificity of a targeted inhibitor is paramount for its therapeutic efficacy and safety. While

MYCi361 directly binds to MYC, its performance and specificity are best understood in the

context of other available inhibitors that target the same pathway through different modalities.
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Inhibitor Type
Mechanism of
Action

Binding
Affinity (Kd)

Key In Vitro /
In Vivo
Findings

MYCi361 Small Molecule

Binds to MYC

(aa 366-381),

disrupts

MYC/MAX

dimerization, and

promotes MYC

degradation via

pT58.[3][4][5]

3.2 μM[2][6][7][8]

Suppresses

tumor growth in

vivo, increases

tumor immune

cell infiltration,

and upregulates

PD-L1.[2][7]

Demonstrates a

narrow

therapeutic

index.[7][9][10]

MYCi975 Small Molecule

Analog of

MYCi361; Binds

to MYC (aa 366-

381) and disrupts

MYC/MAX

dimerization.[4]

[5]

Not specified in

results

Improved

tolerability and

pharmacokinetic

s compared to

MYCi361.[4][9]

Efficacious in

mouse tumor

models with a

favorable safety

profile.[4]

10058-F4 Small Molecule

Binds to the c-

Myc bHLHZip

domain,

preventing its

heterodimerizatio

n with Max.[11]

Not specified in

results

Induces

apoptosis and

G0/G1 cell cycle

arrest in cancer

cells.[12][13]

Enhances

chemosensitivity

to conventional

chemotherapeuti

c agents.[12]
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Omomyc Mini-protein

Dominant-

negative;

competes with

MYC for binding

to MAX and

DNA, displacing

MYC/MAX

heterodimers.[1]

[14]

Not specified in

results

First direct MYC

inhibitor to enter

clinical trials.[1]

Shows potent

anti-tumor effects

in a wide range

of preclinical

models.[15][16]

KJ-Pyr-9 Small Molecule

Binds to MYC,

disrupting the

MYC/MAX

interaction.

6.5 nM[17]

Effectively blocks

the growth of

MYC-amplified

human cancer

cell xenografts in

vivo.[17]

MYCMI-6 Small Molecule

Binds the bHLH-

LZ domain of

MYC, inhibiting

MYC-MAX

heterodimerizatio

n.[1]

Not specified in

results

Suppresses

MYC-dependent

cell growth in

vitro and reduces

tumor

proliferation in

neuroblastoma

xenografts.[1]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are summaries of key experimental protocols used to evaluate the efficacy and

mechanism of MYC inhibitors.

Cell Viability and Proliferation Assays

Objective: To determine the effect of the inhibitor on the survival and growth of cancer cell

lines.
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Methodology: Cancer cell lines with known MYC-dependency (e.g., MycCaP, LNCaP, PC3,

MV4-11, HL-60) are seeded in multi-well plates.[6][7] The cells are treated with a range of

inhibitor concentrations for a specified period (e.g., 5 days).[18] Cell viability is then

assessed using methods such as MTT, MTS, or commercial assays like CellTiter-Glo. The

half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[7]

In Vivo Tumor Growth Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology: Immunocompromised (e.g., NSG) or syngeneic (e.g., FVB) mice are implanted

with MYC-dependent tumor cells (e.g., MycCaP).[6][7] Once tumors are established, mice

are treated with the inhibitor (e.g., via intraperitoneal injection or oral gavage) at a specified

dose and schedule (e.g., 70 mg/kg/day).[7] Tumor volume is measured regularly to assess

treatment response. At the end of the study, tumors and organs may be harvested for further

analysis (e.g., histology, western blot, flow cytometry).[4][7]

Co-Immunoprecipitation (Co-IP)

Objective: To assess the inhibitor's ability to disrupt the MYC-MAX protein-protein interaction.

Methodology: Cells are treated with the inhibitor (e.g., MYCi361 at 6 μM for 1 hour in PC3

cells).[3] Cell lysates are prepared, and an antibody targeting one of the proteins of interest

(e.g., MYC or MAX) is used to pull down the protein and its binding partners. The

immunoprecipitated complex is then analyzed by Western blot using an antibody against the

other protein to determine if the interaction has been disrupted.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding (target engagement) of the inhibitor to the target protein

within the cellular environment.

Methodology: Cells are treated with the inhibitor or a vehicle control. The cells are then

heated to various temperatures, causing proteins to denature and precipitate. The soluble

protein fraction is collected and analyzed by Western blot for the target protein (MYC). A

ligand-bound protein is typically more thermally stable, resulting in more soluble protein at
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higher temperatures compared to the unbound protein. This method was used to show that

MYCi361 and MYCi975 engage MYC in its native cellular environment.[4]

Visualizing Pathways and Workflows
Diagrams can clarify complex biological pathways and experimental processes.
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Caption: MYC/MAX signaling pathway and points of inhibitor action.
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Caption: General workflow for evaluating a targeted inhibitor like MYCi361.
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Specificity and Off-Target Considerations
While MYCi361 was developed to bind MYC, comprehensive off-target profiling is essential to

fully characterize its specificity. For instance, kinase inhibitor profiling against a broad panel of

kinases is a standard method to identify potential off-target effects that could lead to toxicity or

confound experimental results.[19] The finding that MYCi361 has a narrow therapeutic index in

vivo suggests that it may have off-target effects or that potent on-target inhibition of MYC in

normal tissues is not well-tolerated.[4][9] The development of the analog MYCi975, which

showed improved tolerability, was a key step in addressing this limitation.[4] RNA-seq data

indicated that MYCi975 regulated a smaller set of genes compared to MYCi361, which may

account for its better safety profile.[4] This highlights the critical importance of iterative

medicinal chemistry to optimize both potency and specificity.

Conclusion
MYCi361 is a valuable chemical probe for studying MYC biology, demonstrating direct

engagement with MYC and subsequent disruption of its oncogenic functions.[2][4] It effectively

inhibits MYC by a dual mechanism: blocking MYC/MAX dimerization and promoting MYC

protein degradation.[3][4] However, its specificity profile is marked by a narrow therapeutic

window in vivo, suggesting potential for off-target effects or on-target toxicities.[7][9]

In comparison to other inhibitors, MYCi361 represents a significant advancement in the direct

targeting of MYC with small molecules. Its analog, MYCi975, offers an improved safety profile,

making it a more promising candidate for further development.[4] Meanwhile, alternative

strategies, such as the mini-protein Omomyc, have progressed to clinical trials, underscoring

the viability of directly inhibiting MYC.[1] The continued study of MYCi361 and its analogs,

alongside a comprehensive evaluation of their off-target profiles, will be crucial in refining the

next generation of MYC inhibitors for cancer therapy.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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